2-(Trifluoromethyl)naphthalene

Catalog No.
S728606
CAS No.
581-90-8
M.F
C11H7F3
M. Wt
196.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)naphthalene

CAS Number

581-90-8

Product Name

2-(Trifluoromethyl)naphthalene

IUPAC Name

2-(trifluoromethyl)naphthalene

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

InChI

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

PKMYQFCVFSVGAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F

Organic Synthesis and Material Science

  • Building Block for Complex Molecules: The presence of the trifluoromethyl group (CF₃) in 2-TMN enhances its reactivity and acts as a useful building block for synthesizing more complex organic molecules. This includes pharmaceuticals, agrochemicals, and advanced materials []. Studies have explored its application in the synthesis of fused-ring systems and heterocyclic compounds [, ].
  • Organic Light-Emitting Diodes (OLEDs): Research suggests that 2-TMN derivatives possess properties that make them suitable for use in OLEDs. These derivatives exhibit good thermal stability and efficient light emission, making them potential candidates for next-generation display technologies [].

Medicinal Chemistry

  • Drug Discovery and Development: The introduction of the CF₃ group into potential drug candidates can improve their biological properties, such as increasing lipophilicity and metabolic stability. Studies have investigated the use of 2-TMN derivatives as scaffolds for designing new drugs [].

2-(Trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthalene ring system. This compound is notable for its unique electronic and steric properties, which arise from the electronegative fluorine atoms. The trifluoromethyl group significantly influences the compound's reactivity and solubility, making it a subject of interest in various chemical and biological studies.

  • Electrophilic Substitution Reactions: The trifluoromethyl group can activate the naphthalene ring towards electrophilic substitution, allowing for the introduction of other substituents at various positions on the aromatic system.
  • Oxidation: This compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
  • Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups, although such transformations are typically challenging due to the stability of the trifluoromethyl moiety.

Several methods exist for synthesizing 2-(Trifluoromethyl)naphthalene:

  • Direct Fluorination: This method involves the fluorination of naphthalene using fluorine gas or fluorinating agents under controlled conditions to introduce the trifluoromethyl group.
  • Reactions with Trifluoromethylating Agents: Compounds such as trifluoromethyl iodide or trifluoromethyl sulfonium salts can be employed in nucleophilic substitution reactions to introduce the trifluoromethyl group onto naphthalene derivatives .
  • Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can facilitate the formation of 2-(Trifluoromethyl)naphthalene from aryl halides and trifluoromethyl sources, providing a versatile approach to its synthesis .

2-(Trifluoromethyl)naphthalene finds applications in various fields:

  • Material Science: Its unique properties make it useful in developing advanced materials, including polymers and coatings that require specific thermal and chemical resistances.
  • Pharmaceuticals: The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways influenced by fluorinated compounds.
  • Chemical Research: It is utilized in research settings to study reaction mechanisms involving fluorinated compounds and their derivatives.

Interaction studies involving 2-(Trifluoromethyl)naphthalene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate how the trifluoromethyl group affects reactivity patterns compared to non-fluorinated analogs. Additionally, computational studies may provide insights into molecular interactions that govern its behavior in biological systems.

Several compounds are structurally similar to 2-(Trifluoromethyl)naphthalene, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
1-(Trifluoromethyl)naphthaleneNaphthalene derivativeTrifluoromethyl at position 1
1-(Difluoromethyl)naphthaleneNaphthalene derivativeContains two fluorine atoms
1-(Trifluoromethoxy)naphthaleneNaphthalene derivativeContains a methoxy group
2-(Trifluoromethoxy)naphthaleneNaphthalene derivativeCombines both trifluoro and methoxy

The uniqueness of 2-(Trifluoromethyl)naphthalene lies in its specific substitution pattern on the naphthalene ring, which influences its physical and chemical properties distinctly compared to these similar compounds. The presence of a single trifluoromethyl group enhances its potential applications in both material science and pharmaceuticals while providing unique reactivity profiles not found in other derivatives.

Classical synthetic methodologies for 2-(trifluoromethyl)naphthalene synthesis have historically relied on traditional organometallic approaches and high-temperature transformations. These methods, while foundational to the field, often require harsh reaction conditions and specialized equipment [1] [2].

The earliest approaches involved the use of trifluoromethyl iodide (CF₃I) in combination with copper powder under pressure conditions. This method, while capable of introducing the trifluoromethyl group onto naphthalene substrates, necessitated temperatures ranging from 150-200°C and reaction times extending from several hours to days [1]. The traditional Grignard-based methodology represents another classical approach, where organomagnesium compounds react with trifluoroacetic acid to form trifluoromethyl ketones as intermediates [1].

A representative classical synthesis involves the reaction of 3-bromopropylbenzene with magnesium to form the corresponding Grignard reagent, followed by treatment with trifluoroacetic acid salt suspension at -5°C. This process typically yields the trifluoromethylated intermediate in 55% yield after overnight stirring and subsequent acidic workup [1]. The method requires specialized pressure equipment and costly trifluoromethyl iodide, making it prohibitively expensive for large-scale applications [1].

Traditional electrophilic trifluoromethylation using aluminum chloride (AlCl₃) and CF₃I at elevated temperatures (80°C) in nitrobenzene solvent achieves moderate yields of 68%, though the regioselectivity is influenced by the electron-withdrawing effects of substituents present on the naphthalene ring . These classical methods generally exhibit limited functional group tolerance and produce byproducts arising from competing meta-substitution reactions .

Modern Synthetic Approaches

Contemporary methodologies have revolutionized the synthesis of 2-(trifluoromethyl)naphthalene through the development of milder reaction conditions, improved selectivity, and enhanced functional group compatibility. Modern approaches predominantly utilize hypervalent iodine reagents, transition metal catalysis, and radical-mediated processes [5].

Hypervalent iodine reagents, particularly Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-one), enable trifluoromethylation under significantly milder conditions compared to classical methods. These reagents operate through single-electron transfer (SET) mechanisms, generating CF₃ radicals that selectively attack electron-rich positions on the naphthalene scaffold . The process occurs at room temperature and provides improved regiocontrol compared to traditional electrophilic substitution methods .

Transition metal-catalyzed approaches have emerged as powerful tools for trifluoromethylation. Copper(I) iodide (CuI) complexes with nitrogen-donor ligands such as 1,10-phenanthroline facilitate efficient trifluoromethylation of halogenated naphthalene precursors . The reaction of 2-iodonaphthalene-7-acetic acid with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of CuI/phenanthroline achieves 74% efficiency . The catalytic cycle involves oxidative addition of the aryl iodide to CuI, followed by ligand exchange with TMSCF₃ to form a Cu-CF₃ intermediate, with subsequent reductive elimination releasing the trifluoromethylated product .

Silver-mediated trifluoromethylation represents another significant advancement in modern synthetic approaches. The reaction of naphthalene with TMSCF₃, AgOTf, and KF in dichloroethane at 85°C for 24 hours proceeds with good yield and modest selectivity for the α-position [6]. This method demonstrates scalability, affording trifluorotoluene in consistent yields (84-87%) across different scales (0.08-1 mmol) [6].

Photocatalytic trifluoromethylation using visible light has gained prominence as an environmentally friendly approach. These methods employ photocatalysts like Ir(III) complexes to promote SET under visible light irradiation, enabling trifluoromethylation at ambient temperatures . The process involves the generation of CF₃ radicals through photoinduced electron transfer, followed by radical addition to the naphthalene system .

Metalation-Based Synthesis

Site-Selective Metalation Strategies [3] [7]

Site-selective metalation strategies represent a sophisticated approach to the synthesis of 2-(trifluoromethyl)naphthalene derivatives, enabling precise control over regioselectivity through the strategic placement of directing groups and careful selection of metalating reagents .

Directed ortho-metalation (DoM) has emerged as a particularly powerful methodology for achieving site-selective functionalization of naphthalene derivatives. The approach relies on the coordination of organolithium reagents to directing groups positioned on the naphthalene ring, facilitating selective metalation at adjacent positions [8] [9]. The most effective directing groups include carbamates, amides, and methoxy substituents, which provide both coordination sites and electronic activation for metalation [8].

The regioselective synthesis of 2,3-disubstituted naphthalenes has been accomplished through sequential metalation strategies employing N,N-diethyl-O-naphthyl-2-carbamate as the directing group [8]. Treatment with lithium tetramethylpiperidide (LiTMP) followed by electrophile quenching, and subsequent s-BuLi/TMEDA-mediated metalation provides access to contiguously substituted naphthalenes with full regioselectivity [8].

Site-selective metalation at the peri-position of naphthalene presents unique challenges due to the proximity of multiple reactive sites. Recent advances have demonstrated that 1-naphthaldehyde undergoes highly regioselective peri- and ortho-C–H methylation using transient ligand strategies [10]. The selectivity is controlled by the higher electronic density at the peri-position and the formation of intermediary 5,6-fused bicyclic palladacycles [10]. Mechanistic studies reveal that peri-metalation exhibits lower energy barriers (11.9 kcal mol⁻¹) compared to ortho-metalation (16.5 kcal mol⁻¹) [10].

Advanced metalation strategies have been developed for naphthalene 1,8-diamide systems, where mono- and dianion species can be generated under sec-BuLi/TMEDA conditions [11]. These multiply charged intermediates can be trapped with various electrophiles to provide access to highly substituted naphthalene derivatives with precise positional control [11].

Lithiation Protocols and Mechanisms [3]

Lithiation protocols for naphthalene derivatives involve complex mechanistic pathways that depend on the nature of the lithiating reagent, reaction conditions, and substrate structure . Understanding these mechanisms is crucial for developing efficient synthetic strategies for 2-(trifluoromethyl)naphthalene synthesis.

The lithiation of 2-[(dimethylamino)methyl]naphthalene (dman) demonstrates the complexity of regioselectivity in naphthalene metalation [12] [13]. Using different lithiating reagents (n-BuLi vs t-BuLi) and varying solvents (pentane vs diethyl ether) significantly affects the regiochemical outcome [13]. The 3-lithio regioisomer exists as a tetranuclear complex [2-(Me₂NCH₂)C₁₀H₆Li-3]₄ both in solid state and solution [13].

A remarkable mechanistic discovery involves the thermal rearrangement of lithiated naphthalene derivatives. Heating solutions of 1-lithio-naphthalene complexes in toluene-d₈ to 90°C induces a clean and quantitative 1-lithio to 3-lithio conversion [12] [13]. This unprecedented reaction proceeds through the formation of a heteroleptic species [(2-(Me₂NCH₂)C₁₀H₆-1)(2-(Me₂NCH₂)C₁₀H₆-3)Li₂]·[dman] as the key intermediate [13]. Intramolecular trans-lithiation occurs within this complex, where the formerly 1-lithio-naphthalene fragment acts as an unusual ortho-lithiating reagent [13].

The electronic effects controlling lithiation selectivity have been elucidated through computational studies. Density functional theory calculations reveal that the higher electron density at the peri-position of 1-naphthaldehyde controls selectivity in palladium-catalyzed metalation processes [10]. The electrons in the σ-orbital [aromatic C–H] interact with the π*-orbital [C=O] of acetate to abstract a proton through a concerted mechanism [10].

Solvent effects play a critical role in lithiation protocols. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile stabilize charged intermediates through solvation, enhancing reaction rates and yields . In radical pathways, solvents with low hydrogen-donating capacity, such as tetrahydrofuran (THF), prolong the lifetime of CF₃ radicals by minimizing hydrogen abstraction side reactions .

The development of alternative metalating reagents has addressed limitations of traditional organolithium compounds. Sodium TMP-zincates, generated in situ, enable ortho-metalation through mixed aggregates while maintaining good yields [9]. These reagents offer improved functional group tolerance and reduced reactivity toward electrophilic sites [9].

Aryne-Mediated Methodologies [14]

Aryne-mediated synthesis represents a powerful and versatile approach for constructing 2-(trifluoromethyl)naphthalene derivatives through the intermediacy of highly reactive benzyne species [15] [16]. These methodologies enable rapid assembly of complex polycyclic structures through cycloaddition and difunctionalization reactions.

The fundamental approach involves the generation of arynes from 2-(trimethylsilyl)aryl triflates under mild conditions using fluoride activation [17] [18]. These precursors, developed by Kobayashi and coworkers, remain the most convenient and widely used due to their stability and broad synthetic applicability [17]. Treatment with cesium fluoride in the presence of 18-crown-6 generates the corresponding aryne intermediates at temperatures as low as room temperature [17].

Recent advances have enabled the development of consecutive aryne reactions using naphthodiyne equivalents for the synthesis of multisubstituted naphthalenes [15] [16]. These precursors contain both o-silylaryl and o-iodoaryl triflate moieties, allowing for selective aryne generation through reagent-controlled activation [16]. The dibromination of 2,6-naphthalenediol followed by O-silylation provides access to naphthodiyne precursors in good yields [16].

The scope of aryne-mediated trifluoromethylation has been significantly expanded through the development of 1,2-bis(trifluoromethylation) protocols [17]. Arynes generated from silyl aryl triflates react with [CuCF₃] in the presence of the oxidant DDQ to afford 1,2-bis(trifluoromethyl)arenes in a single step under mild conditions [17]. The method enables rapid construction of bis(trifluoromethylated) molecules with potential pharmaceutical applications [17].

Mechanistic studies indicate that aryne 1,2-bis(trifluoromethylation) proceeds through an o-trifluoromethyl aryl radical intermediate via CF₃ group transfer from [CuCF₃] to the aryne [17]. The optimal conditions employ DMF/DMSO as solvent at room temperature, providing yields up to 78% for naphthalene derivatives [17]. The reaction tolerates various functional groups including esters, halides, and methoxy substituents [17].

Multi-component aryne reactions have been developed for the synthesis of trifluoromethylated naphthalene derivatives through cascade processes [19]. A one-pot, three-aryne cascade strategy enables naphthalene formation from 1,3-diynes and 1,2-benzdiyne equivalents [19]. This approach capitalizes on traditional benzyne generation combined with thermal hexadehydro-Diels–Alder (HDDA) reactions [19].

The synthetic utility of aryne methodologies extends to the preparation of fluorinated naphthalene derivatives bearing other fluoroalkyl groups. The generation of ortho-SF₅-benzyne through lithiation/elimination sequences enables Diels-Alder reactions with furans to provide 1-SF₅-naphthalene derivatives [20]. These transformations proceed through stable cycloadducts that undergo subsequent chemical transformations to yield previously unknown fluorinated naphthalenes [20].

Stereoselective Synthetic Pathways [14]

Stereoselective synthesis of 2-(trifluoromethyl)naphthalene derivatives represents a significant challenge in synthetic chemistry due to the unique electronic and steric properties of the trifluoromethyl group [21] [22]. The development of enantio- and diastereoselective methodologies has become increasingly important for accessing chiral trifluoromethylated compounds with defined stereochemistry.

Asymmetric trifluoromethylation reactions have been achieved through chiral auxiliary-controlled approaches. The synthesis of α-trifluoromethyl-α-alkyl epoxides demonstrates the utility of chiral auxiliaries in controlling stereoselectivity [21] [23]. Fluoride-initiated CF₃ addition to chiral keto esters proceeds with diastereoselectivities up to 86:14, with the major diastereomer obtainable in >99.5:0.5 diastereomeric ratio through crystallization [23].

Catalytic stereoconvergent synthesis has been developed for the preparation of homochiral β-CF₃ benzylic alcohols through dynamic kinetic resolution (DKR) [24]. The approach employs Noyori–Ikariya asymmetric transfer hydrogenation, leading to simultaneous construction of two contiguous stereogenic centers with up to 99.9% enantiomeric excess and up to 99.9:0.1 diastereomeric ratio [24]. Density functional theory calculations have provided insights into the origin of stereoselectivity and racemization mechanisms in these DKR processes [24].

Cross-dehydrogenative coupling strategies have been established for enantioselective access to acyclic CF₃-substituted all-carbon quaternary stereocenters [22]. Using catalytic DDQ with MnO₂ as terminal oxidant, asymmetric cross-coupling of racemic δ-CF₃-substituted phenols with indoles proceeds with excellent chemo- and enantioselectivities [22]. This methodology extends to other polyfluoroalkyl groups such as CF₂Cl, C₂F₅, and C₃F₇ [22].

Enantioselective hydrogenation of fluorinated olefins has emerged as a powerful tool for accessing chiral trifluoromethylated compounds [25]. The asymmetric hydrogenation of CHF₂ and CF₃-containing alkenes using chiral rhodium catalysts provides access to fluoromethylated stereocenters with high enantioselectivities [25]. Trisubstituted CHF₂ olefins undergo hydrogenation with excellent yields and enantioselectivities ranging from 75-99% ee [25].

The stereochemical outcome of trifluoromethylation reactions is significantly influenced by the electronic properties of the trifluoromethyl group. The strong electron-withdrawing nature of CF₃ affects the stability of carbocationic intermediates and influences the reaction pathways [26]. For naphthalene systems, the formation of products through complete charge delocalization from α-(trifluoromethyl)carbenium ions to naphthalenylcarbenium ions has been observed [26].

Biocatalytic approaches have provided access to stereoselective trifluoromethylation under mild conditions [27]. The use of laccase enzymes in combination with t-BuOOH and either Langlois' reagent or Baran's zinc sulfinate enables the trifluoromethylation of unprotected phenols [27]. This method relies on the recombination of phenol radical cations generated by laccase with CF₃ radicals, proceeding under mild conditions with broad functional group tolerance [27].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of 2-(trifluoromethyl)naphthalene by enabling precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [28] [29]. The advantages of continuous flow reactors become particularly pronounced in trifluoromethylation reactions, where rapid mixing, efficient heat transfer, and precise residence time control are critical for achieving high yields and selectivities.

The first demonstration of aromatic trifluoromethylation in flow was achieved using potassium trifluoroacetate (CF₃CO₂K) as the trifluoromethyl source [28] [29]. This method represents a significant advancement due to the use of stable, cost-effective, and easy-to-handle CF₃ reagents under flow conditions [28]. The reaction requires only minutes of residence time to achieve complete conversion, compared to hours or days in batch processes [28].

The flow setup consists of two syringe pumps delivering separate solutions: one containing the aryl iodide substrate (0.6 M in NMP) and another containing CuI (0.8 M), CF₃CO₂K (0.8 M), and pyridine (0.96 M) in NMP [28]. After mixing through a T-mixer, the reaction mixture passes through a stainless steel reactor (1/16 inch OD, 0.046 inch ID, 1.6 mL volume) maintained at 200-210°C [28]. The flow rates of 40 μL/min and 60 μL/min provide a residence time of 16 minutes, enabling complete substrate conversion with excellent selectivity [28].

The substrate scope in flow trifluoromethylation encompasses both aromatic and heteroaromatic compounds with diverse functional groups [28]. Para-, meta-, and ortho-substituted aryl substrates are all compatible, including electron-deficient, electron-neutral, and electron-rich iodoarenes [28]. The flow conditions tolerate ester, nitro, amide, sulfonamide, and chloro-substituted aryl compounds, demonstrating broad functional group compatibility [28].

Scale-up capabilities of flow trifluoromethylation have been successfully demonstrated. The trifluoromethylation of ethyl 4-iodobenzoate was performed on a 10 mmol scale, generating 2 grams of product in 208 minutes with consistent yields [28]. This scalability represents a significant advantage over batch processes, where scale-up often leads to decreased efficiency due to poor heat and mass transfer [28].

The development of microflow trifluoromethylation has further enhanced the practical applications of flow chemistry in this field [30]. Microflow reactors provide superior heat and mass transfer characteristics, enabling precise control over reaction conditions and improved product quality [30]. Various approaches have been developed based on different trifluoromethylation reagents, including continuous flow, flow photochemical, and microfluidic electrochemical reactions [30].

Photochemical trifluoromethylation in flow has demonstrated remarkable improvements in efficiency and scalability [31]. Using a Vapourtec E-series equipped with UV-150 photochemical reactor, the group achieved 71% yield from 20 g of starting material at a rate of 3.33 g/h [31]. This represents a significant improvement over batch processes, where scale-up to 100 g resulted in reduced yields (35%) and extended reaction times (62 hours) [31].

Green Chemistry Approaches

Green chemistry methodologies for 2-(trifluoromethyl)naphthalene synthesis have gained significant attention due to increasing environmental awareness and regulatory requirements [32] [33]. These approaches focus on reducing environmental impact through the use of renewable resources, minimizing waste generation, and employing safer reaction conditions.

Electrochemical trifluoromethylation represents a paradigm shift toward sustainable synthesis [32]. The development of microflow electrochemical cells enables direct trifluoromethylation using Langlois reagent (CF₃SO₂Na) without supporting electrolytes, oxidants, or additives [32]. This method demonstrates yields up to 84% for various substrates, significantly outperforming batch processes (22% yield), while operating under mild conditions [32]. The electrochemical approach eliminates the need for stoichiometric oxidants and harsh reaction conditions typical of traditional methods [32].

The mechanism of electrochemical trifluoromethylation involves anodic oxidation of CF₃SO₂Na to generate CF₃ radicals with the simultaneous release of SO₂ [32]. The CF₃ radical adds to the substrate to form a carbon radical intermediate, which undergoes further anodic oxidation to form a carbon cation [32]. Subsequent proton loss yields the desired trifluoromethylated product, while protons are reduced to hydrogen gas at the cathode [32].

Photocatalytic approaches utilizing visible light represent another important green chemistry strategy [34] [35]. These methods employ organic photocatalysts such as rhodamine B instead of transition metal complexes, offering more environmentally friendly alternatives [34]. The metal-free photocatalytic system enables efficient intramolecular tandem cyclization using Togni II reagent as the trifluoromethyl source [34]. This mild protocol affords diverse trifluoromethylated heterocycles with broad functional group tolerance while avoiding transition metals [34].

Biocatalytic trifluoromethylation has emerged as a highly selective and environmentally benign approach [27]. The use of laccase enzymes enables the trifluoromethylation of unprotected phenols under mild conditions using t-BuOOH and either Langlois' reagent or Baran's zinc sulfinate [27]. This method tolerates various functional groups including ketones, esters, aldehydes, ethers, and nitriles [27]. The enzymatic approach operates at room temperature and provides access to trifluoromethyl-substituted phenols that are not available through classical methods [27].

Water-based synthetic approaches have been developed to minimize the use of organic solvents [33]. The "on-water" defluorinative cyclization of trifluoromethyl enones demonstrates how water can serve as both an environmentally friendly solvent and contribute to excellent reaction selectivity [33]. The unique properties at the water-organic interface enhance reaction rates and selectivity while enabling selective C–F bond activation [33].

Solvent-free methodologies using mechanochemistry represent another significant advancement in green synthesis [36]. Vibratory ball mill (VBM) techniques offer access to new chemical reactivity while completely eliminating solvent usage [36]. These methods not only reduce environmental impact but also often provide improved reaction efficiency and selectivity compared to solution-phase processes [36].

The development of continuous flow systems has contributed significantly to green chemistry goals through improved atom economy and reduced waste generation [37]. Flow photochemical processes enable precise control over reaction conditions, minimizing byproduct formation and improving overall efficiency [37]. The ex-situ generation of bare CF₃⁻ anions using devised flow dissolvers for rapid biphasic mixing represents a breakthrough in sustainable trifluoromethylation [37].

[image:1]

[image:2]

[image:3]

[image:4]

XLogP3

4.4

Wikipedia

2-(trifluoromethyl)naphthalene

Dates

Last modified: 08-15-2023

Explore Compound Types